
Bis(3-bromoaniline)disulfure de 2,2'
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis(3-bromoaniline) is a chemical compound with the molecular formula C12H10Br2N2S2 . It has a molecular weight of 406.16 and is used in diverse scientific research due to its unique attributes. It is particularly valuable for studies in materials science, organic synthesis, and medicinal chemistry.
Molecular Structure Analysis
The InChI code for 2,2’-Disulfanediylbis(3-bromoaniline) is 1S/C12H10Br2N2S2/c13-7-3-1-5-9(15)11(7)17-18-12-8(14)4-2-6-10(12)16/h1-6H,15-16H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2,2’-Disulfanediylbis(3-bromoaniline) appears as a yellow to brown solid . More detailed physical and chemical properties were not available in the search results.Mécanisme D'action
The mechanism of action of 2,2'-disulfanediylbis(3-bromoaniline) is not completely understood. However, it is believed to act as an electron donor, which helps to facilitate the formation of covalent bonds between molecules. It is also believed to act as an electron acceptor, which helps to stabilize the products of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2'-disulfanediylbis(3-bromoaniline) are not fully understood. However, it is believed to be non-toxic and non-irritating. It is also believed to have no adverse effects on the nervous system, and it is not known to be carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2'-disulfanediylbis(3-bromoaniline) in laboratory experiments include its versatility and its ability to facilitate the formation of covalent bonds between molecules. It is also relatively inexpensive and can be synthesized in a single step. The limitations of using this compound in laboratory experiments include its instability in the presence of light and air, and its potential to react with other compounds.
Orientations Futures
For the use of 2,2'-disulfanediylbis(3-bromoaniline) include its use in the synthesis of new drugs and pharmaceuticals, its use in the synthesis of aryl sulfonamides and aryl sulfonamides with aryl halides, its use as a model compound to study the properties of organic compounds, and its use in the development of new catalysts. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 2,2'-disulfanediylbis(3-bromoaniline) can be achieved through a variety of methods. The most common method involves the reaction of 4-bromoaniline with sulfur dichloride in the presence of a base. This reaction yields the desired product in a single step. Another method involves the reaction of 4-bromoaniline with sulfur monochloride and a base. This reaction yields the desired product in two steps.
Applications De Recherche Scientifique
Propriétés antibactériennes
L’une des applications significatives du bis(3-bromoaniline)disulfure de 2,2’ est dans le domaine de la recherche antibactérienne . Une série de nouveaux disulfanes 1,2-bissubstitués portant des motifs d’acide bêta-aminé, de dihydropyrimidine-2,4-(1H,3H)-dione, d’hydrazide, d’hydrazone et d’azole a été synthétisée . Ces disulfures se sont avérés avoir des propriétés antibactériennes intéressantes sur un panel de bactéries Gram-positives et Gram-négatives testées .
Synthèse de nouveaux disulfanes
Le bis(3-bromoaniline)disulfure de 2,2’ est utilisé dans la synthèse de nouveaux disulfanes . Les 2,2’-((disulfanediylbis(2,1-phénylène))bis(azanediyl))bis(1-phényléthan-1-one) (2a) et 2,2’-((disulfanediylbis(2,1-phénylène))bis(azanediyl))bis(1-(4-chlorophényl)éthan-1-one) (2b) cibles ont été synthétisés en appliquant le 2,2’-dianilinodisulfure initial et les α-halocétones .
Rôle dans la formation de la liaison disulfure
La liaison disulfure (DSB) joue un rôle important dans les molécules organiques contenant du soufre et affecte leurs larges applications dans différents domaines, notamment la chimie médicinale et les produits pharmaceutiques . Le DSB possédant des propriétés chimiques et biophysiques uniques est l’un des éléments structurels essentiels des protéines et peptides bioactifs, des médicaments, des produits naturels et d’autres domaines .
Influence sur la stabilité et le repliement des protéines
La fonctionnalité structurelle S−S influence fortement la stabilité, le repliement et la fonction biologique des protéines et des peptides . Il contribue également à maintenir l’équilibre redox cellulaire dans les cellules des organismes .
Utilisation dans les systèmes de délivrance contrôlée de médicaments (CDDS)
Les disulfures sont largement utilisés dans la conception de systèmes de délivrance contrôlée de médicaments (CDDS) . Ils servent à la modification des protéines et sont des composants de nombreuses protéines, biopolymères, y compris les hormones, les neurotransmetteurs, les inhibiteurs enzymatiques, les facteurs de croissance et les peptides antimicrobiens .
Synthèse de composés de la famille du dithiocarbazate
Un nouveau composé de la famille du dithiocarbazate, 2,2’- ( (disulfanediylbis ( (éthylthio)méthylène))bis (hydrazin-2-yl-1-ylidene))bis (2-oxo-1,2-dihydro-3H-indol-3-ylidene), et ses cinq complexes métalliques sont synthétisés . Tous les composés sont caractérisés par l’analyse élémentaire et massique, spectroscopique (FT-IR, 1H-RMN et 13 .
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2-amino-6-bromophenyl)disulfanyl]-3-bromoaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2S2/c13-7-3-1-5-9(15)11(7)17-18-12-8(14)4-2-6-10(12)16/h1-6H,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNQMTIJPYSNFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)SSC2=C(C=CC=C2Br)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

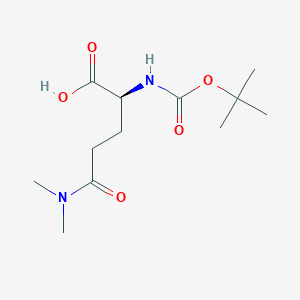
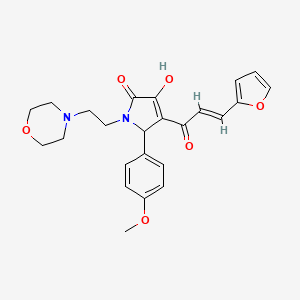

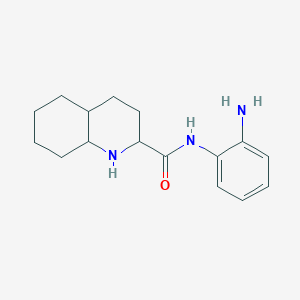
![N-[4-(pyridin-4-ylsulfamoyl)phenyl]acetamide](/img/structure/B2390472.png)
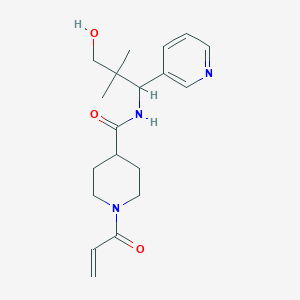
![2-[(3-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2390477.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2390478.png)
![2-(4-tert-butylphenyl)-N-cyclohexyl-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2390479.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2390481.png)
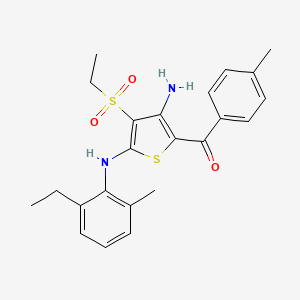

![2-(1H-indol-1-yl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2390486.png)
